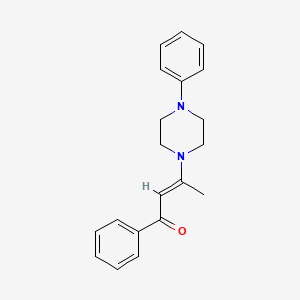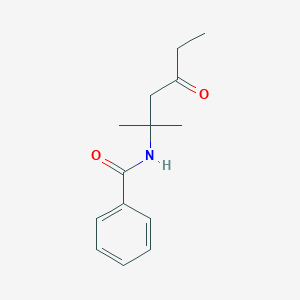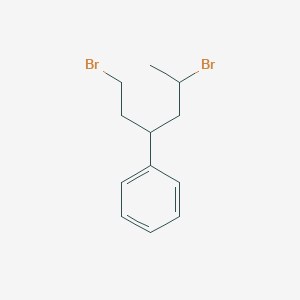
Methyl (methoxymethyl)methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (methoxymethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl (methoxymethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanol and urea. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of carbamate derivatives.
Scientific Research Applications
Methyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection of functional groups.
Mechanism of Action
The mechanism by which methyl (methoxymethyl)methylcarbamate exerts its effects involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. This allows for greater control and selectivity in chemical reactions. The compound’s molecular targets include amine groups in peptides and other organic molecules, and its pathways involve the formation and cleavage of carbamate bonds under specific conditions .
Comparison with Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and properties.
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a preservative in certain foods.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to methyl (methoxymethyl)methylcarbamate but with different removal conditions.
Uniqueness: this compound is unique in its specific reactivity and stability as a protecting group. Its ability to be installed and removed under mild conditions makes it particularly valuable in complex organic syntheses, where selective protection and deprotection are crucial.
Properties
CAS No. |
76469-93-7 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
methyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3 |
InChI Key |
BVHACADCJRBMDV-UHFFFAOYSA-N |
Canonical SMILES |
CN(COC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


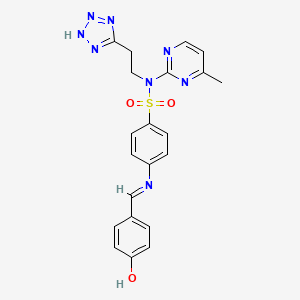
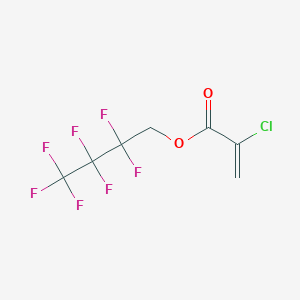
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
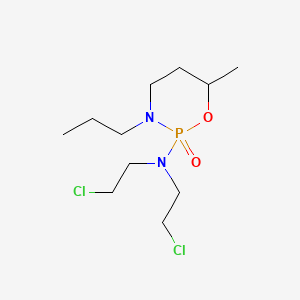
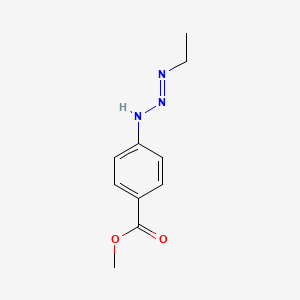

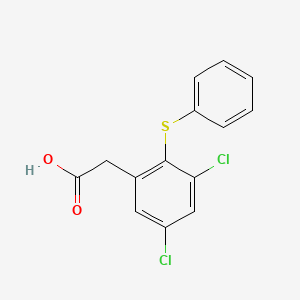
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
